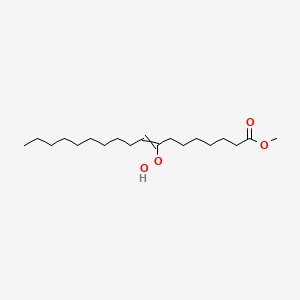- CAS No. 65122-05-6](/img/structure/B14484288.png)
Diazene, [(1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl](2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- is a chemical compound with a complex structure that includes both diazene and indenylidene groups
Preparation Methods
The synthesis of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves several steps. One common method includes the reaction of 1,3-dihydro-1,1,3-trimethyl-2H-indene with a suitable diazene precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar compounds to Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- include:
1,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: This compound shares a similar indenylidene structure but lacks the diazene group.
1,3,3-Trimethyl-1-phenylindane: Another similar compound with a related structure but different functional groups.
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound has a similar core structure but includes a nitro group and a spiro linkage.
The uniqueness of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- lies in its combination of diazene and indenylidene groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
65122-05-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[(1,3,3-trimethyl-1H-inden-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C20H22N2O/c1-14-15-9-5-6-10-16(15)20(2,3)17(14)13-21-22-18-11-7-8-12-19(18)23-4/h5-14H,1-4H3 |
InChI Key |
ODIHWNINJINILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(C1=CN=NC3=CC=CC=C3OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


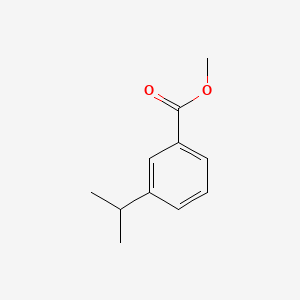
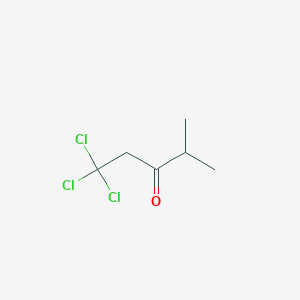
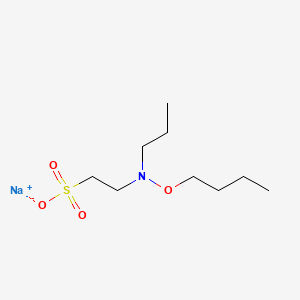
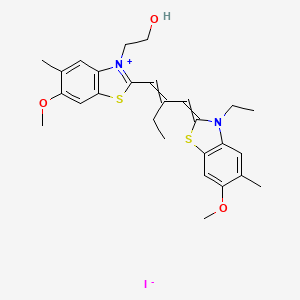
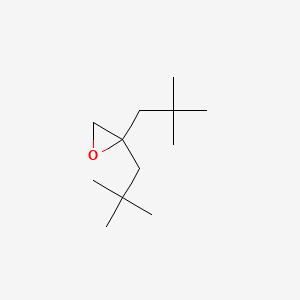

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
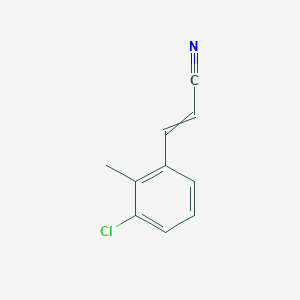
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
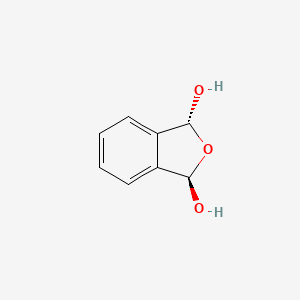
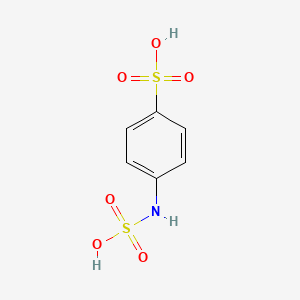
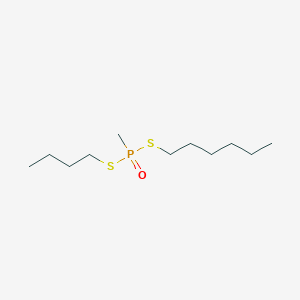
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
